molecular formula C12H15BrOZn B14887895 4-Cyclopentyloxy-2-methylphenylZinc bromide

4-Cyclopentyloxy-2-methylphenylZinc bromide

Cat. No.: B14887895
M. Wt: 320.5 g/mol
InChI Key: AKPZQGUIAPTDLB-UHFFFAOYSA-M
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Description

4-Cyclopentyloxy-2-methylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent known for its excellent solvating properties. The compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-cyclopentyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-2-methylbromobenzene with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-Cyclopentyloxy-2-methylbromobenzene+Zn4-Cyclopentyloxy-2-methylphenylzinc bromide\text{4-Cyclopentyloxy-2-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Cyclopentyloxy-2-methylbromobenzene+Zn→4-Cyclopentyloxy-2-methylphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified and standardized to a 0.50 M solution in tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyloxy-2-methylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs at room temperature or slightly elevated temperatures. The general reaction scheme is:

4-Cyclopentyloxy-2-methylphenylzinc bromide+R-X4-Cyclopentyloxy-2-methylphenyl-R+ZnBrX\text{this compound} + \text{R-X} \rightarrow \text{4-Cyclopentyloxy-2-methylphenyl-R} + \text{ZnBrX} 4-Cyclopentyloxy-2-methylphenylzinc bromide+R-X→4-Cyclopentyloxy-2-methylphenyl-R+ZnBrX

where R-X is an organic halide.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, where the 4-cyclopentyloxy-2-methylphenyl group is attached to various organic moieties.

Scientific Research Applications

4-Cyclopentyloxy-2-methylphenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biologically active molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Its derivatives may be explored for therapeutic applications, including drug development.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-cyclopentyloxy-2-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the new carbon-carbon bond. The general pathway involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the organozinc compound, and finally reductive elimination to form the product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentyloxy-2-methylphenylzinc chloride
  • 4-Cyclopentyloxy-2-methylphenylzinc iodide
  • 4-Cyclopentyloxy-2-methylphenylzinc fluoride

Uniqueness

4-Cyclopentyloxy-2-methylphenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-3-methylbenzene-4-ide

InChI

InChI=1S/C12H15O.BrH.Zn/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;;/h4,8-9,11H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AKPZQGUIAPTDLB-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OC2CCCC2.[Zn+]Br

Origin of Product

United States

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